1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol
CAS No.:
Cat. No.: VC13559398
Molecular Formula: C11H13FO
Molecular Weight: 180.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FO |
|---|---|
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | 1-(3-fluoro-2-methylphenyl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C11H13FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h3-4,6-7,11,13H,1,5H2,2H3 |
| Standard InChI Key | ZMTRTAZZPXGWHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1F)C(CC=C)O |
| Canonical SMILES | CC1=C(C=CC=C1F)C(CC=C)O |
Introduction
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol. It features a butenol structure with a fluoro-substituted phenyl group, which significantly influences its reactivity and biological interactions. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications in the synthesis of complex organic molecules and its biological activities.
Synthesis of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol
The synthesis of this compound typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. Industrial production methods may utilize similar synthetic routes but on a larger scale, incorporating techniques like continuous flow synthesis and automated reactors to enhance efficiency and yield.
Chemical Reactions
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
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Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like Pyridinium chlorochromate (PCC) or Potassium permanganate (KMnO4).
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Reduction: Reduction reactions can convert this compound into saturated alcohols using reagents such as Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4).
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Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halides or amines.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | PCC, KMnO4 | Ketones, Aldehydes |
| Reduction | LiAlH4, NaBH4 | Saturated alcohols |
| Substitution | Halides, Amines | Various substituted derivatives |
Biological Activities
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol exhibits notable biological activities, including:
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Antimicrobial Properties: It shows strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with low minimum inhibitory concentration (MIC) values.
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Anticancer Activity: The compound demonstrates significant antiproliferative effects against various cancer cell lines, such as human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast) | 16.23 ± 0.81 |
| SK-Hep-1 (Liver) | 47.73 ± 2.39 |
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluoro-substituent enhances its lipophilicity, allowing for π–π stacking interactions with aromatic residues in proteins, potentially altering enzyme activities or receptor binding dynamics.
Applications in Research and Industry
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It is also explored for its potential use in drug development and pharmaceutical research due to its biological activities. In industry, it is utilized in the production of specialty chemicals and materials.
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